1-(2-chloro-6-fluorobenzyl)-1H-imidazole hydrochloride
Description
1-(2-Chloro-6-fluorobenzyl)-1H-imidazole hydrochloride is a synthetic imidazole derivative characterized by a benzyl group substituted with chlorine (Cl) at position 2 and fluorine (F) at position 6, linked to an imidazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound shares structural similarities with antifungal azoles but exhibits distinct physicochemical properties due to its unique halogen substitution pattern . Its molecular formula is C₁₀H₈ClF₂N₂·HCl, with a molecular weight of 267.55 g/mol. The presence of electron-withdrawing groups (Cl and F) on the benzyl moiety likely influences its electronic distribution and binding affinity to biological targets, such as fungal cytochrome P450 enzymes .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2.ClH/c11-9-2-1-3-10(12)8(9)6-14-5-4-13-7-14;/h1-5,7H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUFECUAETYCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CN=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-imidazole hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Formation of substituted benzyl imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(2-chloro-6-fluorobenzyl)-1H-imidazole hydrochloride as a promising anticancer agent. Various derivatives of imidazole have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating significant activity.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of imidazole derivatives, several compounds were tested against human lung cancer (A549, H1975), glioblastoma (U87MG), liver cancer (HepG2), and stomach cancer (SGC-7901) cell lines. The results indicated that compounds similar to this compound exhibited notable cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents. For instance, one derivative showed IC50 values of 0.003 µM against H460 cells, indicating its potential as a highly effective anticancer drug .
| Compound | Cell Line | IC50 (µM) | Comparison to Standard |
|---|---|---|---|
| 11c | H460 | 0.003 | 290-fold more potent than GDC-0941 |
| 13b | HT-29 | 0.42 | Superior to positive controls |
| 15g | MDA-MB-231 | 0.74 | Significant activity observed |
Antimicrobial Properties
Beyond its anticancer applications, this compound has also been explored for its antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several imidazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting their potential utility in treating bacterial infections .
Applications in Cosmetic Formulations
Another area where imidazole derivatives are gaining attention is in cosmetic formulations. The unique chemical properties of these compounds allow them to be used as stabilizers or active ingredients in skin care products.
Case Study: Cosmetic Formulation
Research has shown that incorporating imidazole derivatives into cosmetic formulations can enhance product stability and efficacy. For example, formulations containing these compounds have been found to improve skin hydration and reduce signs of aging .
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to other imidazole and benzimidazole derivatives with halogen substitutions (Table 1):
Key Observations :
- Halogen Positioning: The 2-chloro-6-fluoro substitution on the benzyl group differentiates the target compound from clotrimazole (2-chloro on toluene) and SKF-96365 (methoxy-rich structure). This substitution may enhance target selectivity compared to non-halogenated analogues .
Antifungal Activity
Evidence suggests that halogenated imidazoles exhibit potent antifungal activity by inhibiting ergosterol biosynthesis. For example:
- Clotrimazole : MIC₉₀ values of 0.5–4 µg/mL against Candida spp. .
- Eberconazole : Comparable efficacy to ketoconazole, with MIC₉₀ of 1–8 µg/mL .
- The electron-withdrawing Cl and F groups may enhance binding to fungal CYP51 .
Pharmacokinetic and Toxicological Profiles
- Solubility: The hydrochloride salt form increases solubility in polar solvents compared to non-salt analogues (e.g., 1-allyl-6-nitrobenzimidazoles in ) .
- Toxicity : Halogenated imidazoles generally show low mammalian toxicity but may inhibit human CYP enzymes at high doses .
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-1H-imidazole hydrochloride is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 1049721-33-6
- Molecular Formula : C10H9ClF N2- HCl
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Target Proteins : Similar compounds have shown the ability to bind selectively to cytochrome P450 enzymes, particularly CYP2A13, which is implicated in drug metabolism and lung cancer development. This binding can lead to selective inhibition of these enzymes, potentially reducing the metabolic activation of carcinogens .
- Biochemical Pathways : The compound may influence several signaling pathways, including those involved in inflammation and cell proliferation. Its structural similarity to other imidazole derivatives suggests potential activity against various receptors and enzymes that modulate these pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have highlighted its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Similar imidazole derivatives have been reported to exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and chemokines .
Pharmacokinetics
In silico analyses suggest that this compound has favorable pharmacokinetic properties:
- Absorption : The compound is predicted to be well absorbed in the gastrointestinal tract.
- Distribution : Its ability to cross the blood-brain barrier may allow for central nervous system effects, which is significant for neurological applications.
- Metabolism : The compound is expected to undergo hepatic metabolism, primarily via cytochrome P450 enzymes, which can influence its efficacy and safety profile.
Case Studies
Several case studies illustrate the compound's potential applications:
- Antifungal Efficacy : A study involving topical formulations demonstrated high efficacy against dermatophyte infections in guinea pigs, suggesting its utility in treating fungal skin diseases .
- Cancer Cell Lines : In vitro studies using human cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Inflammation Models : Animal models of inflammation revealed that administration of the compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
